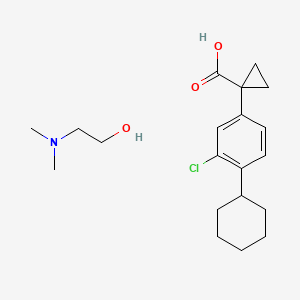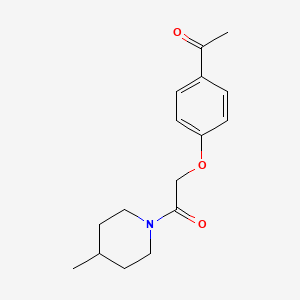
Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- is a chemical compound with the molecular formula C₁₄H₂₄O₃ It is a derivative of acetophenone, where a 4-methylpiperidinocarbonylmethoxy group is attached to the phenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- typically begins with acetophenone and 4-methylpiperidine.
Reaction Steps: The process involves the formation of an intermediate compound through the reaction of acetophenone with 4-methylpiperidine under specific conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is synthesized using optimized reaction conditions to achieve high yield and purity.
Purification: The product is purified through various techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Types of Reactions:
Oxidation: Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate or chromic acid.
Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions typically yield alcohols or amines.
Substitution Products: Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- is compared with other similar compounds to highlight its uniqueness:
Acetophenone: The parent compound without the 4-methylpiperidinocarbonylmethoxy group.
4-Methylpiperidine: A related compound without the acetophenone moiety.
Other Piperidine Derivatives: Compounds with different substituents on the piperidine ring.
Each of these compounds has distinct chemical properties and applications, making Acetophenone, 4'-(4-methylpiperidinocarbonylmethoxy)- unique in its own right.
Propriétés
Numéro CAS |
31189-06-7 |
|---|---|
Formule moléculaire |
C16H21NO3 |
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
2-(4-acetylphenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H21NO3/c1-12-7-9-17(10-8-12)16(19)11-20-15-5-3-14(4-6-15)13(2)18/h3-6,12H,7-11H2,1-2H3 |
Clé InChI |
AUVKAPTZKCQVPN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,3,4,5-Pentafluoro-6-[2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluorophenoxy)phenyl]benzene](/img/structure/B15343139.png)
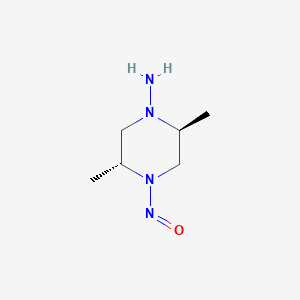
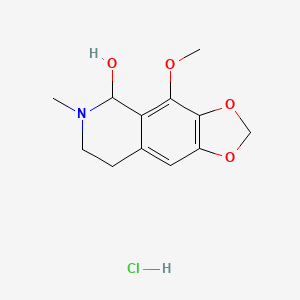
![Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)
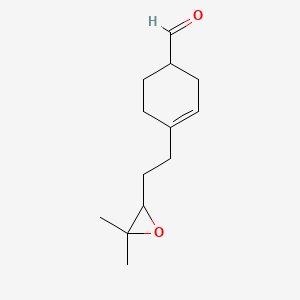
![N-[5-[[2-(2,5-Dioxo-1-pyrrolidinyl)ethyl]ethylamino]-2-[(4-nitrophenyl)azo]phenyl]acetamide](/img/structure/B15343202.png)
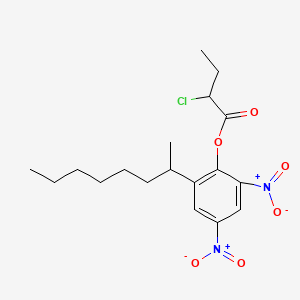

![[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
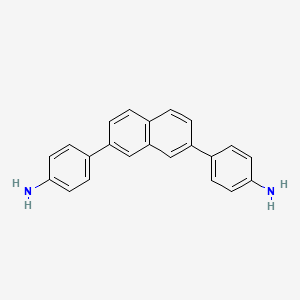
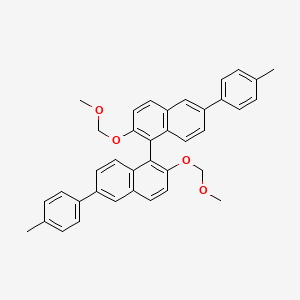
![Ethyl 4-[(2,5-dichlorophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B15343227.png)
